7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
7-(5-Ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a fused pyrrolidine and pyrimidine ring system. Its core structure—a 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold—is functionalized with a 5-ethylpyrimidin-2-yl substituent at the 7-position. The ethylpyrimidinyl group enhances its binding affinity to biological targets, such as enzymes involved in microbial virulence or inflammatory pathways.
Properties
IUPAC Name |
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-8-5-13-10(14-6-8)17-4-3-12(7-17)9(18)15-11(19)16-12/h5-6H,2-4,7H2,1H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYEYJRYIJKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC3(C2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves multiple steps. One common method includes the cyclization of di[aryl(hetaryl)methyl] malonic acids, promoted by P2O5 . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential anticonvulsant properties . It has shown promise in preclinical studies as a candidate for treating epilepsy and other neurological disorders. Additionally, its unique spirocyclic structure makes it a valuable compound for studying the structure-activity relationships in medicinal chemistry .
Mechanism of Action
The mechanism of action of 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors, which play a crucial role in regulating neuronal excitability . By enhancing GABAergic transmission, this compound can help reduce the occurrence of seizures .
Comparison with Similar Compounds
Structural Analogues within the 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Family
Several derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have been synthesized, differing in substituent groups. Key examples include:
Key Observations :
- Substituent Impact : The ethylpyrimidinyl group in the target compound likely enhances target selectivity compared to benzyl or methoxybenzyl derivatives, which are bulkier and may reduce membrane permeability.
- Solubility and Stability : Hydrochloride salts (e.g., 1334146-82-5) improve aqueous solubility but require strict storage conditions .
Comparison with Bicyclic Nonane-dione Derivatives
The bicyclo[3.3.1]nonane-2,4-dione scaffold, as seen in 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione, shares functional similarity (dione groups) but differs in ring geometry and substitution:
Key Findings :
- The bicyclo compound exhibits stronger binding to fungal enzymes (−5.19 kcal/mol) due to its planar structure and methoxy groups, which facilitate hydrogen bonding .
- The triazaspiro derivative’s spirocyclic architecture may favor interactions with mammalian targets (e.g., inflammatory cytokines) over microbial enzymes.
Comparison with Sulfur-Containing Spiro Derivatives
Insights :
- Both compounds show high synthetic yields, but the triazaspiro series offers more versatility in functionalization .
Physicochemical and Pharmacokinetic Profiles
Data from similar compounds (Table 1, ) suggest the following trends:
| Parameter | 7-(5-Ethylpyrimidin-2-yl) Derivative | 9,9-Dimethoxybicyclo | 7-Benzyl-Triazaspiro |
|---|---|---|---|
| Molecular Weight | ~350–400 (estimated) | 228.25 | 253.28 |
| logP | ~2.5 (predicted) | 1.2 | 2.8 |
| H-Bond Donors | 2–3 | 0 | 2 |
| Lipinski Violations | 0 (predicted) | 0 | 0 |
The target compound’s ethylpyrimidinyl group balances logP and hydrogen bonding, optimizing druggability. In contrast, the 7-benzyl derivative’s higher logP may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
